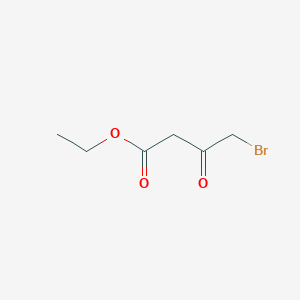

Ethyl 4-bromoacetoacetate

Overview

Description

Ethyl 4-bromoacetoacetate (CAS: 13176-46-0) is a brominated derivative of ethyl acetoacetate, synthesized via bromination of ethyl acetoacetate using molecular bromine in dry ether at room temperature . Its molecular formula is C₆H₉BrO₃, with a molecular weight of 209.04 g/mol . Key physical properties include a boiling point of 231.6 °C, density of 1.511 g/cm³, and a predicted pKa of 9.56 .

This compound is a critical intermediate in organic synthesis, particularly in the preparation of 4-bromomethylcoumarins via Pechmann condensation with phenols in concentrated sulfuric acid . These coumarin derivatives exhibit significant biological activities, including anticancer, antifungal, and anti-inflammatory properties . This compound is also utilized in pharmaceutical synthesis, such as the side-chain acid ethyl ester of ceftazidime, achieving yields up to 96.5% .

Preparation Methods

The preparation of ethyl 4-bromoacetoacetate is generally carried out by chemical synthesis. A common method involves the reaction of bromoacetoacetic acid with absolute ethanol under acidic conditions . The reaction typically proceeds as follows:

Reactants: Bromoacetoacetic acid and absolute ethanol.

Conditions: Acidic environment.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromoacetoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Condensation Reactions: It can undergo condensation reactions to form more complex molecules.

Esterification Reactions: It can react with alcohols to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like ethanol and ether, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Chemical Synthesis

Ethyl 4-bromoacetoacetate serves as an important intermediate in the synthesis of numerous organic compounds. Its reactivity is primarily attributed to the presence of the bromine atom, which facilitates various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Condensation Reactions : It can participate in condensation reactions to yield more complex molecules.

- Esterification Reactions : The compound can react with alcohols to produce esters.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product(s) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or thiols | Amides or thioethers |

| Condensation | Pechmann condensation with phenols | Coumarin derivatives |

| Esterification | Reaction with alcohols | Various esters |

Medicinal Chemistry

In medicinal chemistry, this compound has been employed in the synthesis of biologically active molecules. Its derivatives have shown promising results in drug discovery and development:

- Anticancer Activity : Research indicates that derivatives synthesized from this compound exhibit anticancer properties. For instance, studies have demonstrated that certain synthesized compounds can inhibit cancer cell proliferation effectively .

- Pharmaceutical Synthesis : The compound is used as a reagent for synthesizing pharmaceuticals, contributing to the development of new therapeutic agents .

Case Study: Anticancer Compounds

A study conducted by Sousa et al. (2012) involved synthesizing novel compounds from this compound through Pechmann condensation with phenolic derivatives. The resulting intermediates showed significant anticancer activity, highlighting the potential of this compound in pharmaceutical applications .

Industrial Applications

Beyond its use in academic research, this compound finds applications in various industrial processes:

- Production of Fine Chemicals : It is utilized in synthesizing fine chemicals used across different industries.

- Reagent in Organic Synthesis : The compound acts as a reagent in several industrial chemical reactions, enhancing production efficiency.

Mechanism of Action

The mechanism by which ethyl 4-bromoacetoacetate exerts its effects involves its ability to participate in various chemical reactions. The bromine atom in the molecule makes it highly reactive, allowing it to undergo nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chloroacetoacetate

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.59 g/mol

- CAS : 638-07-3

- Synthesis : Chlorination of ethyl acetoacetate (analogous to bromination).

- Reactivity : Chlorine’s smaller atomic size and higher electronegativity make it a weaker leaving group compared to bromine, leading to slower nucleophilic substitution reactions.

- Applications: Used in coumarin synthesis but with reported challenges in reaction efficiency. For example, Pechmann condensation with resorcinol in toluene/p-toluenesulfonic acid failed to yield product, forming polymeric byproducts instead .

Ethyl Bromoacetate

- Molecular Formula : C₄H₇BrO₂

- Molecular Weight : 167.00 g/mol

- CAS : 105-36-2

- Properties : Boiling point 158–159 °C , density 1.505 g/cm³ .

- Hazards : Highly toxic; requires strict safety protocols (e.g., local exhaust ventilation, protective clothing) due to skin absorption risks .

- Applications : Primarily a lacrimatory agent and intermediate in chemical synthesis, distinct from the coumarin-focused applications of ethyl 4-bromoacetoacetate.

Methyl 2-Chloroacetoacetate

- Molecular Formula : C₅H₇ClO₃

- CAS : 4755-81-2

- Applications : Intermediate in organic synthesis, but its methyl ester group and chlorine substitution at the 2-position limit its utility in Pechmann condensations compared to this compound.

Key Research Findings

- Reactivity : Bromine’s larger atomic radius and polarizability make this compound more reactive than its chloro analog in nucleophilic substitutions, crucial for forming 4-bromomethylcoumarins .

- Synthetic Efficiency : this compound achieves higher yields (65–75% ) in Pechmann condensations compared to ethyl 4-chloroacetoacetate, which often results in polymeric byproducts .

- Pharmaceutical Utility : Derivatives of this compound, such as 6-methyl-4-bromomethylcoumarin, demonstrate potent antifungal activity against Candida albicans and Fusarium oxysporum, comparable to fluconazole in some cases .

Biological Activity

Ethyl 4-bromoacetoacetate (C6H9BrO3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its various biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

This compound is synthesized through the bromination of ethyl acetoacetate using molecular bromine in dry ether. The reaction typically occurs at room temperature, yielding the desired compound with a high degree of purity. The synthesis process can be summarized as follows:

- Starting Material : Ethyl acetoacetate.

- Reagent : Molecular bromine.

- Solvent : Dry ether.

- Reaction Conditions : Room temperature.

The overall reaction can be represented as:

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Research indicates that this compound and its derivatives demonstrate significant antiproliferative effects against various cancer cell lines. A study conducted by Sousa et al. (2017) noted that compounds derived from this compound showed promising activity against liver carcinoma cells. The mechanism of action was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 (Liver Carcinoma) | 5.0 | CDK2 Inhibition |

| Compound B | MCF-7 (Breast Carcinoma) | 10.0 | Apoptosis Induction |

| Compound C | A549 (Lung Carcinoma) | 8.5 | Cell Cycle Arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown considerable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) ranging from 0.19 to 1.56 µg/mL for certain derivatives.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | Mycobacterium tuberculosis | 0.19 |

| Compound E | Staphylococcus aureus | 1.56 |

| Compound F | Escherichia coli | 3.12 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as CDK2.

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells, leading to reduced tumor growth.

- Interaction with Nucleic Acids : Studies have demonstrated that derivatives can alkylate RNA, affecting protein synthesis and cellular function.

Case Studies

- Study on HepG2 Cells : In vitro experiments conducted on HepG2 liver carcinoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability, attributed to cell cycle arrest at the G1 phase.

- Antimycobacterial Screening : Another study evaluated the antimycobacterial properties of derivatives against Mycobacterium tuberculosis H37Rv strain, confirming their potential as therapeutic agents against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-bromoacetoacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of ethyl acetoacetate. Key methodologies include:

- Direct bromination in dry ether using molecular bromine, yielding the product with a reported 65% efficiency .

- Low-temperature bromination in dichloromethane (-20°C) with pyridine as a base, achieving 84% yield .

- One-pot bromination in acetic acid at room temperature, yielding 92% via optimized stoichiometry . Critical factors include temperature control (to avoid side reactions) and solvent selection (e.g., CH₂Cl₂ for higher selectivity) .

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks at δ 4.22 (q, OCH₂CH₃), 4.06/3.71 (s, CH₂Br and CH₂CO), and 194.6 ppm (keto carbonyl) confirm structure .

- HRMS : Molecular ion [M+H]⁺ at m/z 210.9793 (C₆H₁₀BrO₃) .

- IR : Absorbance at 1746 cm⁻¹ (ester C=O) and 1728 cm⁻¹ (keto C=O) . Consistent spectral alignment with literature is essential to verify purity and avoid enol tautomer interference .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers to prevent degradation. The compound is sensitive to moisture and heat, with a boiling point of 115–116°C (15 mmHg) and flash point of 93.9°C .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved, and what alternative reagents are effective?

Yield optimization strategies include:

- Solvent selection : Using CH₂Cl₂ instead of H₂SO₄ reduces side reactions, improving yields from 20% to 84% .

- Catalyst-free bromination : Avoiding H₂SO₄ minimizes polymerization, as seen in acetic acid-mediated bromination (92% yield) .

- Precursor substitution : Ethyl 4-chloroacetoacetate (commercially available) can replace brominated intermediates, bypassing low-yield steps .

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| H₂SO₄-mediated | 20% | Resorcinol condensation | |

| CH₂Cl₂/Pyridine | 84% | -20°C, bromine in CH₂Cl₂ | |

| Acetic acid one-pot | 92% | RT, 1 hr |

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound is a key intermediate for:

- Coumarin derivatives : Condensation with resorcinol in H₂SO₄ forms 4-bromomethyl-7-hydroxycoumarin, a fluorogenic probe precursor (45% yield) .

- Thiazolidinediones : Reaction with resorcinol yields intermediates for antidiabetic agents .

- Imidazo[1,2-a]pyridines : Cyclization with 2-aminopyridines produces antitumor agents (e.g., 92% yield for ethyl imidazo[1,2-a]pyridin-2-yl-acetate) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from:

- Reagent purity : Impure resorcinol leads to polymerization; recrystallization improves yields .

- Temperature control : Exceeding -10°C during bromine addition reduces selectivity .

- Catalyst choice : H₂SO₄ gives lower yields (20%) versus p-toluenesulfonic acid (70% theoretical, though practical challenges exist) .

Q. What mechanistic insights explain the regioselectivity of this compound in bromination reactions?

Bromination occurs at the γ-position due to:

- Keto-enol tautomerism : The enol form stabilizes the transition state, directing electrophilic bromine to the α-carbon adjacent to the ester .

- Steric effects : Bulky ester groups (e.g., isopropyl) reduce enolization, altering reactivity .

Q. How does this compound facilitate Pechmann condensations, and what modifications enhance efficiency?

In coumarin synthesis:

- Acid catalysis : H₂SO₄ promotes condensation between this compound and phenols, but alternative acids (e.g., TsOH) reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, though not yet reported for this specific substrate .

Q. What recent advances utilize this compound in pharmaceutical intermediate synthesis?

The compound is critical for:

Properties

IUPAC Name |

ethyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341720 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13176-46-0 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.